molecular formula C13H12F3NO2 B3169554 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one CAS No. 937605-32-8

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

Cat. No. B3169554
CAS RN: 937605-32-8
M. Wt: 271.23 g/mol
InChI Key: SIDCZORKYMGDDV-UHFFFAOYSA-N
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Description

The compound “3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one” is an organic molecule with the molecular formula C13H12F3NO2 . It has an average mass of 271.235 Da and a monoisotopic mass of 271.082001 Da .


Molecular Structure Analysis

The molecular structure of “3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one” consists of a cyclohexenone ring, which is a six-membered ring with one double bond and one ketone functional group. Attached to this ring is an aniline derivative where the phenyl ring carries a trifluoromethoxy substituent .

Scientific Research Applications

Anti-Aging Properties

Aging-related diseases are a growing concern due to the global increase in the aging population. Resveratrol, a well-known anti-aging compound, has limited bioavailability. However, the 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative (4–6) shows promise as an effective anti-aging agent . Here’s why:

Electrochromic Materials

Compound 4–6 also finds applications in electrochromic materials:

Chalcone Bridge Formation

The compound can form a chalcone bridge with trans geometry, as confirmed by NMR spectroscopy . This structural feature may have implications in drug design and synthesis.

properties

IUPAC Name

3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)19-12-6-4-9(5-7-12)17-10-2-1-3-11(18)8-10/h4-8,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDCZORKYMGDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199542
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

CAS RN

937605-32-8
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937605-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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